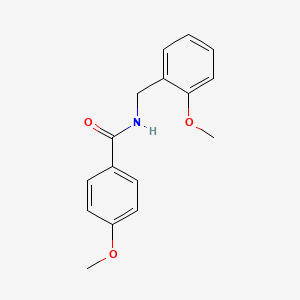

4-methoxy-N-(2-methoxybenzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

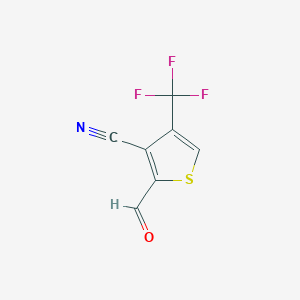

4-Methoxy-N-(2-methoxybenzyl)benzamide is a benzamide derivative. It has a molecular formula of C16H17NO3 and a molecular weight of 271.31108 .

Molecular Structure Analysis

The molecular structure of 4-methoxy-N-(2-methoxybenzyl)benzamide consists of a benzamide core with methoxy and methoxybenzyl substituents . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-N-(2-methoxybenzyl)benzamide, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications

1. Use in Amidine Protection for Solution Phase Library Synthesis

The application of 4-methoxybenzyl-4-nitrophenylcarbonate, related to 4-methoxy-N-(2-methoxybenzyl)benzamide, in the N-protection of amidinonaphthol demonstrates its utility in the synthesis of substituted benzamidines. The introduction of the 4-methoxybenzyloxycarbonyl group and mild deprotection conditions highlight its suitability for multiparallel solution phase synthesis (Bailey et al., 1999).

2. Role in Antioxidant Action of Capsaicin Analogues

A study exploring the antioxidant potential of capsaicin analogues, which include compounds similar to 4-methoxy-N-(2-methoxybenzyl)benzamide, revealed their ability to act as antioxidants. The study provides insights into the most reactive sites for hydrogen atom abstraction and proton transfer, critical for understanding the antioxidant mechanism in different mediums (Yancheva et al., 2020).

3. Synthesis of Fatty Acid Derived 4-methoxybenzylamides for Antimicrobial Application

Research on the synthesis of fatty acid amides related to 4-methoxy-N-(2-methoxybenzyl)benzamide demonstrated potent antimicrobial properties. The study highlights the significance of the hydroxy group in the fatty acid chain, contributing to strong antifungal and antibacterial activities (Nengroo et al., 2021).

4. Photocatalytic Oxidation Studies

The photocatalytic oxidation of derivatives such as 4-methoxybenzyl alcohol, closely related to 4-methoxy-N-(2-methoxybenzyl)benzamide, into corresponding aldehydes on a TiO2 photocatalyst under O2 atmosphere has been researched. This study is critical for understanding the photocatalytic properties and reaction mechanisms under visible light irradiation (Higashimoto et al., 2009).

Safety and Hazards

properties

IUPAC Name |

4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-14-9-7-12(8-10-14)16(18)17-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHBASPTHVVGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-methoxybenzyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(3,4-Dimethylphenyl)-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2428866.png)

![Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2428870.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-ynamide](/img/structure/B2428871.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2428873.png)

![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol](/img/structure/B2428879.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2428885.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate](/img/structure/B2428886.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2428888.png)